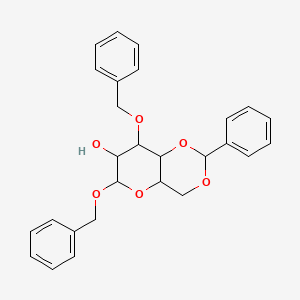

Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

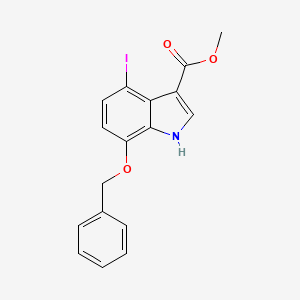

El 3-O-Bencil-4,6-O-bencilideno-α-D-mannopiranósido de bencilo es un compuesto orgánico complejo con la fórmula molecular C27H28O6 y un peso molecular de 448,51 g/mol . Este compuesto es un derivado de la manosa, un tipo de azúcar, y se caracteriza por sus grupos protectores de bencilo y bencilideno. Se utiliza principalmente en la investigación bioquímica y tiene diversas aplicaciones en los campos de la química, la biología y la medicina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del 3-O-Bencil-4,6-O-bencilideno-α-D-mannopiranósido de bencilo típicamente implica la protección de los grupos hidroxilo de la manosaLas condiciones de reacción a menudo incluyen el uso de bromuro de bencilo e hidruro de sodio en condiciones anhidras para garantizar la protección selectiva de los grupos hidroxilo .

Métodos de producción industrial: Si bien los métodos de producción industrial específicos no están ampliamente documentados, la síntesis generalmente sigue los mismos principios que la preparación de laboratorio, con ajustes para la escala y la eficiencia. La producción industrial puede involucrar reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes.

Análisis De Reacciones Químicas

Tipos de reacciones: El 3-O-Bencil-4,6-O-bencilideno-α-D-mannopiranósido de bencilo experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto se puede oxidar para introducir grupos funcionales como carboxilo o aldehído.

Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos protectores o reducir dobles enlaces.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar los grupos bencilo por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se emplean reactivos como metóxido de sodio o etóxido de sodio para las reacciones de sustitución nucleofílica.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o aldehídos, mientras que la reducción puede producir alcoholes o alcanos.

Aplicaciones Científicas De Investigación

El 3-O-Bencil-4,6-O-bencilideno-α-D-mannopiranósido de bencilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de carbohidratos complejos y glucósidos.

Biología: El compuesto se utiliza para estudiar las interacciones carbohidrato-proteína y los mecanismos enzimáticos.

Mecanismo De Acción

El mecanismo de acción del 3-O-Bencil-4,6-O-bencilideno-α-D-mannopiranósido de bencilo implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Los grupos bencilo y bencilideno proporcionan impedimento estérico y efectos electrónicos que influyen en la reactividad y la afinidad de unión del compuesto. Estas interacciones pueden inhibir la actividad enzimática o modular la función del receptor, lo que hace que el compuesto sea valioso en estudios bioquímicos .

Compuestos similares:

4,6-O-bencilideno-α-D-mannopiranósido de bencilo: Similar en estructura pero carece del grupo 3-O-bencilo.

2,3,4,6-di-O-bencilideno-α-D-mannopiranósido de bencilo: Contiene grupos bencilideno adicionales, lo que lo hace más complejo.

3-O-bencil-4,6-O-bencilideno-D-tiomannopiranósido de etilo: Estructura similar con un grupo etilo y un átomo de azufre.

Unicidad: El 3-O-Bencil-4,6-O-bencilideno-α-D-mannopiranósido de bencilo es único debido a sus grupos protectores específicos, que proporcionan propiedades estéricas y electrónicas distintas. Estas propiedades lo hacen particularmente útil en reacciones de glicosilación selectivas y como un intermedio versátil en la síntesis orgánica .

Comparación Con Compuestos Similares

Benzyl 4,6-O-benzylidene-a-D-mannopyranoside: Similar in structure but lacks the 3-O-benzyl group.

Benzyl 2,34,6-di-O-benzylidene-a-D-mannopyranoside: Contains additional benzylidene groups, making it more complex.

Ethyl 3-O-benzyl-4,6-O-benzylidene-D-thiomannopyranoside: Similar structure with an ethyl group and sulfur atom.

Uniqueness: Benzyl 3-O-Benzyl-4,6-O-benzylidene-a-D-mannopyranoside is unique due to its specific protective groups, which provide distinct steric and electronic properties. These properties make it particularly useful in selective glycosylation reactions and as a versatile intermediate in organic synthesis .

Propiedades

IUPAC Name |

2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCENHFYMICMPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B12284983.png)

![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)

![6-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12285035.png)